(2-Methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-hydrazine is a heterocyclic compound that features a cyclopentapyrimidine core with a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-hydrazine typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include azo compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (2-Methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-hydrazine is not fully understood. it is believed to interact with various molecular targets through its hydrazine group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-sulfanyl derivatives
- 2-Methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-acetyl derivatives
- 2-Methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-thio derivatives
Uniqueness
(2-Methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-hydrazine is unique due to its hydrazine functional group, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of the hydrazine group allows for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-5-10-7-4-2-3-6(7)8(11-5)12-9/h2-4,9H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWECYXSTNVGKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.